Cas no 1016735-72-0 (4-(3-fluorophenoxy)butan-1-amine)

4-(3-fluorophenoxy)butan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-Butanamine, 4-(3-fluorophenoxy)-
- 4-(3-Fluorophenoxy)butan-1-amine
- 4-(3-fluorophenoxy)butan-1-amine
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- MDL: MFCD09811044
- インチ: 1S/C10H14FNO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,6-7,12H2
- InChIKey: XQKNQUYMAJCCSP-UHFFFAOYSA-N
- ほほえんだ: C(N)CCCOC1=CC=CC(F)=C1
4-(3-fluorophenoxy)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375236-250mg |
4-(3-Fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 250mg |
¥20898 | 2023-02-27 | |
Enamine | EN300-242793-0.1g |
4-(3-fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 0.1g |
$427.0 | 2024-06-19 | |
Enamine | EN300-242793-5.0g |
4-(3-fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 5.0g |
$1406.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375236-100mg |
4-(3-Fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 100mg |
¥17334 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375236-1g |
4-(3-Fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 1g |
¥18187 | 2023-02-27 | |
Enamine | EN300-242793-1g |
4-(3-fluorophenoxy)butan-1-amine |
1016735-72-0 | 1g |
$485.0 | 2023-09-15 | ||
Enamine | EN300-242793-0.5g |
4-(3-fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 0.5g |
$465.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375236-50mg |
4-(3-Fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 50mg |
¥16538 | 2023-02-27 | |
Matrix Scientific | 197733-2.500g |
4-(3-Fluorophenoxy)butan-1-amine, 95% |
1016735-72-0 | 95% | 2.500g |
$1816.00 | 2023-09-11 | |
Enamine | EN300-242793-0.25g |
4-(3-fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 0.25g |
$447.0 | 2024-06-19 |
4-(3-fluorophenoxy)butan-1-amine 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
4-(3-fluorophenoxy)butan-1-amineに関する追加情報
Introduction to 4-(3-Fluorophenoxy)butan-1-amine (CAS No. 1016735-72-0)
4-(3-Fluorophenoxy)butan-1-amine, also known by its CAS number 1016735-72-0, is a versatile organic compound with significant potential in various pharmaceutical and chemical applications. This compound belongs to the class of amines and is characterized by its unique structural features, which include a fluorinated phenoxy group and a butylamine chain. The combination of these functional groups imparts specific chemical and biological properties that make it an interesting candidate for research and development in the pharmaceutical industry.
The molecular formula of 4-(3-fluorophenoxy)butan-1-amine is C10H13FN2O, and its molecular weight is approximately 194.21 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic amine odor. Its solubility in water is limited, but it is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. These physical properties are crucial for understanding its behavior in different chemical environments and for optimizing its use in various applications.
In the context of pharmaceutical research, 4-(3-fluorophenoxy)butan-1-amine has garnered attention due to its potential as a lead compound for the development of new drugs. Recent studies have explored its biological activities, including its interactions with various receptors and enzymes. For instance, research has shown that this compound exhibits moderate affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in several neuropsychiatric disorders such as schizophrenia and depression.
Beyond its receptor interactions, 4-(3-fluorophenoxy)butan-1-amine has also been investigated for its potential as an anticonvulsant agent. Preclinical studies have demonstrated that it can effectively reduce seizure activity in animal models of epilepsy. This property makes it a promising candidate for further development as a therapeutic agent for epilepsy and other seizure disorders. The mechanism of action is thought to involve modulation of ion channels and neurotransmitter systems, although further research is needed to fully elucidate these mechanisms.
In addition to its potential therapeutic applications, 4-(3-fluorophenoxy)butan-1-amine has been used as a synthetic intermediate in the preparation of more complex molecules. Its reactivity and functional group versatility make it a valuable building block in organic synthesis. For example, it can be readily modified through reactions such as alkylation, acylation, and coupling reactions to produce derivatives with enhanced biological activity or improved pharmacokinetic properties.
The synthesis of 4-(3-fluorophenoxy)butan-1-amine typically involves multi-step processes that start from readily available starting materials. One common synthetic route involves the reaction of 3-fluorophenol with 4-bromobutylamine hydrobromide in the presence of a base such as potassium carbonate. This reaction forms the desired product through nucleophilic substitution at the bromine atom. The resulting compound can then be purified using standard techniques such as column chromatography or recrystallization.
The safety profile of 4-(3-fluorophenoxy)butan-1-amine is an important consideration for both laboratory use and potential therapeutic applications. While it is not classified as a hazardous material under current regulations, appropriate handling precautions should be taken due to its amine functionality, which can cause skin and eye irritation. Additionally, exposure to high concentrations should be avoided to prevent respiratory issues.
In conclusion, 4-(3-fluorophenoxy)butan-1-amine (CAS No. 1016735-72-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological activities make it an attractive candidate for further investigation into new drug candidates and synthetic intermediates. As research continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in the field of medicinal chemistry.
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